molecular formula C20H18BrNO4 B214438 1-allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214438
M. Wt: 416.3 g/mol
InChI Key: UUOSRMOIEPWKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has attracted significant scientific research attention in recent years. This compound has been found to have potential applications in various fields, including medicine, pharmacology, and chemical synthesis. In

Scientific Research Applications

1-Allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have several scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 1-allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of several key enzymes and pathways in cancer cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death. Additionally, this compound has been found to activate the p53 pathway, a tumor suppressor pathway that plays a crucial role in regulating cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and division. Additionally, this compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity. This compound has been found to be highly effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Another direction is to investigate its potential as a lead compound for the development of new anticancer drugs. Additionally, more research is needed to explore the mechanism of action of this compound and its effects on normal cells.

Synthesis Methods

The synthesis of 1-allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps. One of the methods involves the reaction of 5-bromo-3-hydroxyindole-2-one with 2-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with allyl bromide to obtain the final product.

properties

Product Name

1-allyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C20H18BrNO4/c1-3-10-22-16-9-8-13(21)11-15(16)20(25,19(22)24)12-17(23)14-6-4-5-7-18(14)26-2/h3-9,11,25H,1,10,12H2,2H3

InChI Key

UUOSRMOIEPWKLT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O

Origin of Product

United States

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